

Vegfr-2-IN-24 pharmacokinetic optimization

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Compound Focus: Vegfr-2-IN-24

Cat. No.: S12873144

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VEGFR-2-IN-24 Profile & Experimental Data

The table below summarizes the key published *in vitro* data for **VEGFR-2-IN-24**, which serves as a baseline for your experiments [1].

Property	Value / Description	Experimental Context
CAS Number	2455414-26-1	--
Molecular Formula	C28H23N3O6S	--
Molecular Weight	529.56 g/mol	--
VEGFR-2 Inhibition (IC ₅₀)	0.22 μ M	Enzyme inhibition assay (incubation: 5 min) [1].

| Cytotoxicity (IC₅₀) | 7.10 μ M (MCF-7) 11.19 μ M (HepG2) 8.99 μ M (HCT-116) | Cell viability assessed via MTT assay after 72-hour incubation [1]. |

Core Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for profiling **VEGFR-2-IN-24**.

VEGFR-2 Kinase Inhibition Assay

This protocol is used to determine the compound's IC₅₀ value against the VEGFR-2 kinase [1] [2].

- **Principle:** A luminescent or colorimetric method detects the amount of ATP consumed or ADP produced by the kinase reaction.
- **Materials:** Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide, **VEGFR-2-IN-24** (dissolved in DMSO), control inhibitor (e.g., Sorafenib), and a kinase activity detection kit.
- **Procedure:**
 - **Prepare Reactions:** In a 96-well plate, mix the kinase enzyme, substrate, and varying concentrations of **VEGFR-2-IN-24** (e.g., from 0.01 μM to 100 μM) in a suitable reaction buffer.
 - **Initiate Reaction:** Start the kinase reaction by adding ATP.
 - **Incubate:** Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
 - **Detect Output:** Add the detection reagent to stop the reaction and generate a luminescent/colorimetric signal proportional to ADP/ATP levels.
 - **Analyze Data:** Calculate the percentage of inhibition relative to a DMSO-only control (0% inhibition) and a no-enzyme background (100% inhibition). Plot the inhibition curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferation (MTT) Assay

This protocol is standard for assessing the compound's cytotoxicity and anti-proliferative activity in cancer cell lines [1].

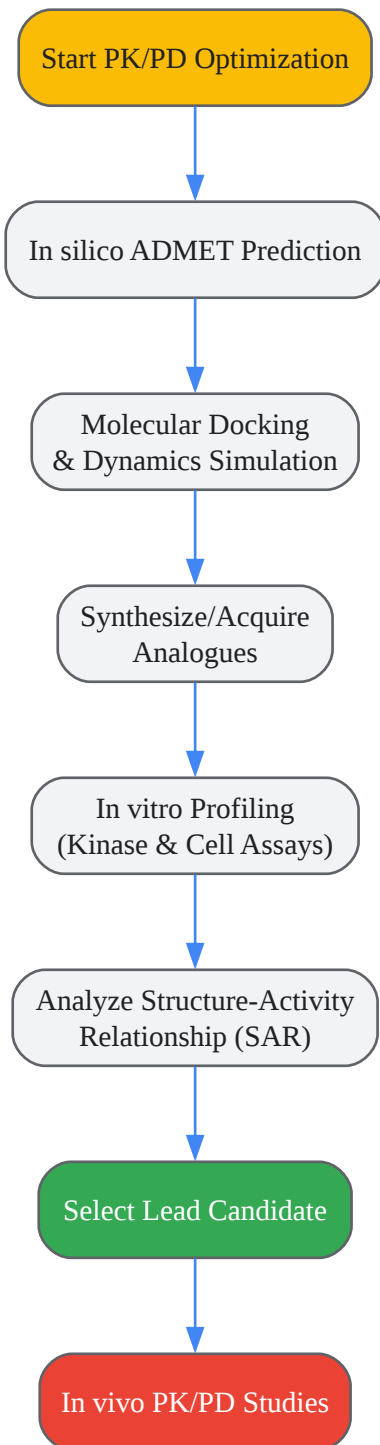
- **Principle:** Living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals; the amount of formazan produced is proportional to the number of viable cells.
- **Materials:** Cancer cell lines (e.g., MCF-7, HepG2), cell culture media, **VEGFR-2-IN-24** (serial dilutions in DMSO), MTT reagent, and a DMSO/SDS solution for solubilizing formazan.
- **Procedure:**
 - **Seed Cells:** Plate cells in a 96-well plate at a density ensuring linear growth (e.g., 5,000 cells/well) and culture for 24 hours.
 - **Treat Cells:** Add a range of concentrations of **VEGFR-2-IN-24** to the cells. Include a negative control (DMSO only) and a blank (media only).
 - **Incubate:** Culture the cells for the desired duration, typically **72 hours**.
 - **Add MTT:** Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
 - **Solubilize and Measure:** Remove the media, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm. Calculate the percentage of cell viability and the IC₅₀ value.

Troubleshooting Common Experimental Issues

Problem	Possible Cause	Solution
Low potency in cellular assays despite high enzyme inhibition.	Poor cellular permeability or efflux by transporter proteins.	Use a prodrug strategy; modify structure to reduce polarity while maintaining activity [3].
High cytotoxicity in normal cell lines.	Lack of selectivity (off-target effects).	Test against a panel of kinases; use computational docking to refine structure for VEGFR-2 specificity [4] [2].
Poor solubility in aqueous buffers.	High hydrophobicity of the compound.	Use co-solvents like DMSO; consider formulating with cyclodextrins or nanoparticles for <i>in vivo</i> studies [5].
Inconsistent IC ₅₀ values between assay runs.	Compound instability in buffer or DMSO; inaccurate serial dilution.	Prepare fresh DMSO stock solutions; use DMSO-resistant labware; standardize dilution protocol across experiments.

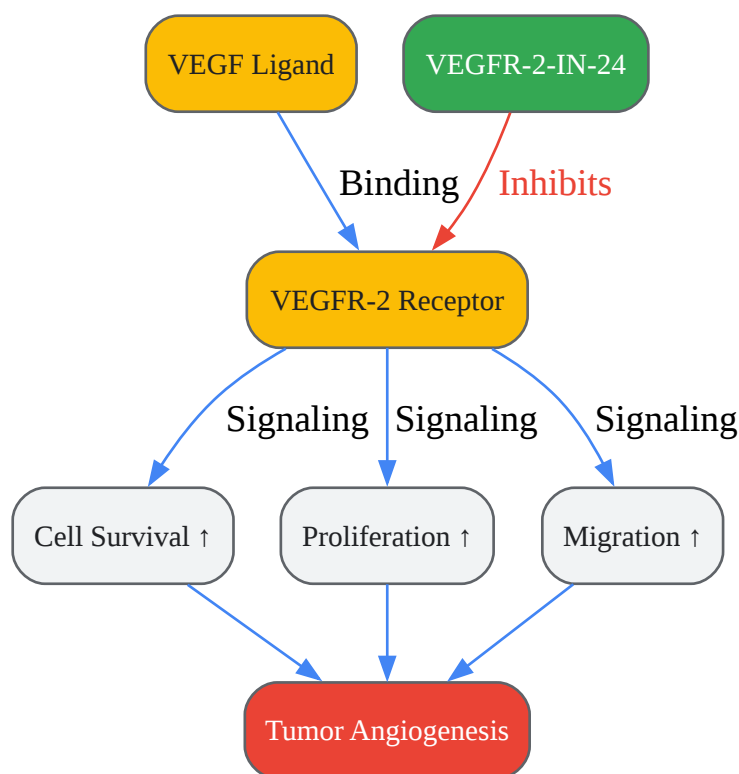
Experimental Workflow & Signaling Pathway

To help you plan and visualize your research, here are two diagrams that map out the core experimental workflow and the primary biological pathway **VEGFR-2-IN-24** targets.



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The diagram below illustrates the VEGFR-2 signaling pathway that **VEGFR-2-IN-24** is designed to inhibit, and its downstream consequences on cancer cells [6].



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Key Takeaways and Future Directions

- **Start with Confirmation:** Begin your optimization program by confirming the reported *in vitro* activity (kinase and cell-based IC₅₀) in your own lab.
- **Focus on ADMET:** The main challenge will be moving from *in vitro* potency to a good *in vivo* drug profile. Prioritize experiments that evaluate absorption, metabolic stability, and plasma protein binding early on.
- **Leverage Computational Tools:** Use molecular docking and dynamics simulations to understand the binding mode of **VEGFR-2-IN-24**, which can guide structural modifications for better potency and selectivity [3] [7].

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